2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol is a chemical compound that belongs to the class of phenolic compounds and oxadiazoles. This compound exhibits significant biological activity, particularly in the field of medicinal chemistry, where it has been investigated for its potential therapeutic applications. The presence of the trifluoromethyl group enhances its lipophilicity and potentially its biological activity, making it an interesting subject for research.
The compound can be synthesized through various chemical reactions involving phenolic precursors and oxadiazole derivatives. Its synthesis often involves multi-step processes that utilize reagents such as trifluoroacetic acid and various alkylating agents.
2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol is classified under:
The synthesis of 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol typically involves the following steps:
For example, one method described in literature involves refluxing substituted benzonitriles with sodium hydroxide and hydroxylamine hydrochloride to form intermediates that can subsequently react with chloroacetyl chloride to yield oxadiazole derivatives .
The molecular structure of 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol includes:
The molecular formula is with a molecular weight of approximately 273.20 g/mol. The structural representation highlights the connectivity between the phenolic and oxadiazole moieties.
The chemical reactivity of 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol can be analyzed through various reactions such as:
For instance, reactions involving this compound may lead to derivatives with enhanced biological activity or altered physicochemical properties by modifying either the phenolic or oxadiazole components .
The mechanism of action for compounds like 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol often involves interactions at cellular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions.
Studies have shown that similar compounds exhibit anticancer activity by inducing apoptosis in cancer cell lines through mechanisms that may involve oxidative stress or disruption of cellular signaling pathways .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity.
The primary applications of 2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol include:
The 1,2,4-oxadiazole ring is predominantly constructed via cyclodehydration reactions between amidoximes and carboxylic acid derivatives. For phenolic-linked oxadiazoles like 2-methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]phenol, ethyl salicylate derivatives serve as efficient coupling partners with trifluoromethyl-substituted amidoximes. This method proceeds through an O-acylisourea intermediate when catalyzed by carbodiimides (EDC·HCl) and hydroxybenzotriazole (HOBt), followed by thermal cyclization at 140°C to form the oxadiazole ring. Typical reaction times of 12–24 hours in polar aprotic solvents like DMF yield the target heterocycle with efficiencies of 60–72%, as confirmed by characteristic NMR resonances at δ 175–177 ppm for C-3 and δ 168–170 ppm for C-5 in ¹³C spectra [1] [4]. Alternative pathways employ nitrile oxide cycloadditions with trifluoroacetonitrile, though regioselectivity challenges limit their utility for asymmetric 3,5-disubstituted variants.
Table 1: Cyclization Efficiency Under Varied Conditions
Carboxylic Acid Partner | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Ethyl 2-hydroxy-3-methylbenzoate | EDC·HCl/HOBt | 140 | 24 | 72 |
2-Hydroxy-3-methylbenzoyl chloride | None | Reflux | 12 | 68 |
2-Hydroxy-3-methylbenzoic acid | POCl₃ | 100 | 3 | 47 |
The electron-withdrawing trifluoromethyl group significantly enhances metabolic stability and membrane permeability. Direct incorporation occurs via two primary strategies: (1) Nucleophilic displacement using trifluoromethylating reagents (e.g., Umemoto’s reagent) on preformed 3-halo-1,2,4-oxadiazoles under copper catalysis, achieving >85% selectivity at the oxadiazole C-3 position; or (2) Cyclization with CF₃-containing precursors, where trifluoroacetamidoxime serves as the key building block. The latter approach avoids post-cyclization functionalization and enables one-pot synthesis when reacted with ethyl 2-hydroxy-3-methylbenzoate under microwave irradiation (300W, 150°C, 30 min), yielding 75% of the target compound with minimal byproducts [2] . The CF₃ group’s influence manifests in characteristic ¹⁹F NMR shifts between -62 to -65 ppm and enhanced lipophilicity (logP increase of 1.2–1.8 versus methyl analogs).
Regioselective functionalization of the phenolic moiety in 2-methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]phenol leverages ortho-directing effects and steric bias. Electrophilic aromatic substitution favors the para-position relative to the hydroxyl group, but the adjacent methyl group imposes steric constraints. O-Alkylation employs alkyl halides/K₂CO₃ in acetone to produce ethers (e.g., propyl, benzyl) with >90% conversion. C-Acylation via Friedel-Crafts requires protective silylation (tert-butyldiphenylsilyl chloride) to prevent oxadiazole degradation, enabling acetyl or benzoyl installation at C-4 of the phenol ring. For late-stage diversification, diazonium coupling generates azo derivatives with extended conjugation—useful for materials applications—though this necessitates low temperatures (0–5°C) to suppress triazene formation [5] [8].
Energy-efficient protocols significantly enhance the sustainability and scalability of 1,2,4-oxadiazole synthesis. Microwave irradiation accelerates cyclization between amidoximes and ester precursors, reducing reaction times from 24 hours to 15–30 minutes while improving yields by 15–20%. Solvent-free conditions using mechanical milling (ball milling) with catalytic K₂CO₃ achieve near-quantitative conversions for O-alkylations, eliminating purification needs. For the trifluoromethyloxadiazole core, microwave-assisted cyclization (150°C, 300W) in sealed vessels suppresses volatile reagent loss and enhances regiocontrol. These methods align with green chemistry principles, reducing E-factor waste indices by >40% compared to conventional reflux methods [1] [3] [4].
The phenolic hydroxyl and oxadiazole C-5 positions serve as handles for analog diversification:
These modifications demonstrate the scaffold’s versatility, enabling logP adjustments from 2.1 (hydrophilic) to 5.3 (lipophilic) for tailored bioactivity [4] .
Table 2: Biological Activity Correlations of Key Derivatives
Derivative Structure | Modification Site | Biological Activity (IC₅₀/EC₅₀) | Application Focus |
---|---|---|---|
2-Me-6-[3-CF₃-1,2,4-oxadiazol-5-yl]-4-(pyridin-3-yl)phenol | Phenol C-4 | 14.2 μM (SKOV3) | Anticancer |
2-Me-6-[3-CF₃-1,2,4-oxadiazol-5-yl]phenyl acetate | Phenolic OH | Prodrug activation | Drug delivery |
2-Me-6-[3-CF₃-1,2,4-oxadiazol-5-yl]phenyl-β-D-glucopyranoside | Phenolic OH | Enhanced solubility | Formulation |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: